2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic small molecule featuring a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an acetamide-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 1. The 4-chlorobenzyl group enhances lipophilicity and may influence binding affinity, while the dihydrobenzodioxin substituent contributes to solubility and metabolic stability .
Properties
Molecular Formula |
C24H19ClN4O5 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H19ClN4O5/c25-16-5-3-15(4-6-16)13-29-23(31)22-18(2-1-9-26-22)28(24(29)32)14-21(30)27-17-7-8-19-20(12-17)34-11-10-33-19/h1-9,12H,10-11,13-14H2,(H,27,30) |
InChI Key |
BIAUNDQYAFRLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[3,2-d]pyrimidin core, followed by the introduction of the chlorobenzyl group and the dioxin moiety. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,2-d]pyrimidin core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dioxin moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Heterocycle : The pyrido[3,2-d]pyrimidine core in the target compound differs from pyrido[2,3-d]pyrimidine () and pyrazolo[3,4-d]pyrimidine () in ring connectivity, affecting π-π stacking and hydrogen-bonding interactions with biological targets.
- Substituent Effects :
- The 4-chlorobenzyl group (common in the target and compound) enhances hydrophobic interactions compared to the 2,4-dichlorobenzyl group in , which may increase steric hindrance.
- The 2,3-dihydrobenzo dioxin substituent in the target compound likely improves aqueous solubility relative to the 2,5-dimethoxyphenyl group in , which has higher lipophilicity due to methoxy groups .
Bioactivity and Target Profiling
While direct bioactivity data for the target compound are unavailable, demonstrates that structurally similar compounds cluster into groups with shared modes of action. For example:
- Pyridopyrimidines (e.g., ) often inhibit kinases or DNA repair enzymes due to their planar heterocyclic cores.
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.9 g/mol. The structure features a pyrido[3,2-d]pyrimidine core, which is significant for its biological interactions. The presence of functional groups such as the 4-chlorobenzyl and acetamide moieties enhances its reactivity and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN4O4 |
| Molecular Weight | 450.9 g/mol |
| Melting Point | Not Available |
| Solubility | Not Available |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial and fungal strains. Research has shown that it may inhibit specific enzymes or receptors involved in microbial growth, suggesting its potential as an antimicrobial agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrido[3,2-d]pyrimidine core interacts with biological targets such as enzymes or receptors critical for cellular processes. This interaction may lead to inhibition of cell proliferation or modulation of signaling pathways related to inflammation and infection.
Case Studies
- Study on Antimicrobial Activity : In a recent study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .
- In Vitro Studies on Cell Lines : Another study evaluated the cytotoxic effects of the compound on cancer cell lines. The results demonstrated that it could induce apoptosis in cancer cells, suggesting a possible role in cancer therapy .
- Enzyme Inhibition Assay : An assay was conducted to assess the compound's ability to inhibit specific enzymes associated with metabolic pathways. The findings indicated that it effectively inhibited enzyme activity at certain concentrations, which could be leveraged for therapeutic applications .
Potential Applications
Given its biological activity, this compound may have several potential applications:
- Antimicrobial Agent : Due to its effectiveness against bacteria and fungi.
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells makes it a candidate for further development in oncology.
- Enzyme Inhibitor : Potential use in conditions where enzyme modulation is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
